2-(2-Formylthiophen-4-YL)-4-hydroxypyridine
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Overview
Description
2-(2-Formylthiophen-4-YL)-4-hydroxypyridine is a heterocyclic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol. This compound is known for its unique structure, which includes a formyl group attached to a thiophene ring and a hydroxypyridine moiety.
Preparation Methods
The synthesis of 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromothiophene and 4-hydroxypyridine.
Formylation: The thiophene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of 2-bromothiophene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the thiophene ring.
Coupling Reaction: The formylated thiophene is then coupled with 4-hydroxypyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(2-Formylthiophen-4-YL)-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group on the pyridine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form ethers.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Formylthiophen-4-YL)-4-hydroxypyridine has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the design and synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-(2-Formylthiophen-4-YL)-4-hydroxypyridine include:
2-(2-Formylthiophen-4-YL)-4-hydroxypyrimidine: This compound has a pyrimidine ring instead of a pyridine ring and exhibits similar chemical properties and applications.
6-(2-Formylthiophen-4-YL)-2-hydroxypyridine: This compound has the formyl group at the 6-position of the pyridine ring and is used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(4-oxo-1H-pyridin-2-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-5-9-3-7(6-14-9)10-4-8(13)1-2-11-10/h1-6H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBBPWOVMHRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692495 |
Source
|
Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-87-2 |
Source
|
Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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